molecular formula C18H18Cl2N2O3S B11166093 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B11166093
M. Wt: 413.3 g/mol
InChI Key: CVFOKWKAWCUZTJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a chemical compound with a complex structure that includes dichlorobenzamide and piperidine sulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-(piperidine-1-sulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-[4-(piperazin-1-yl)phenyl]benzamide
  • 2,5-Dichloro-N-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl]benzamide
  • 2,5-Dichloro-N-[4-(pyrazine-2-carbonyl)piperazine]benzamide

Uniqueness

2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to the presence of the piperidine sulfonyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2,5-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-17(20)16(12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)

InChI Key

CVFOKWKAWCUZTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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